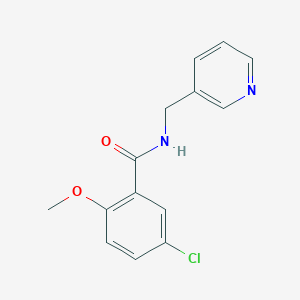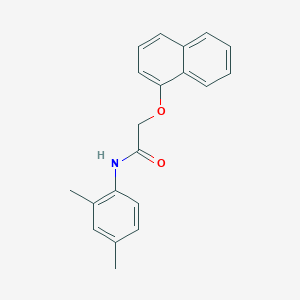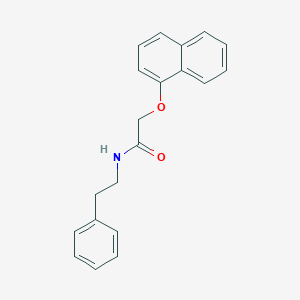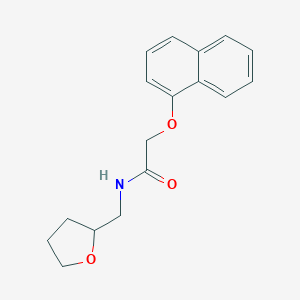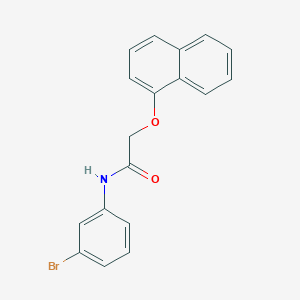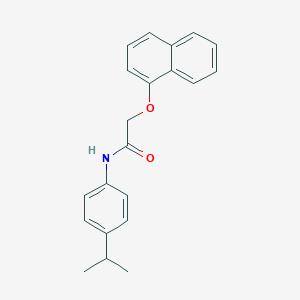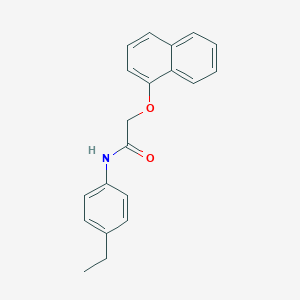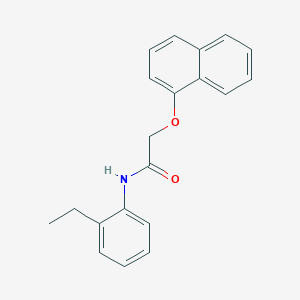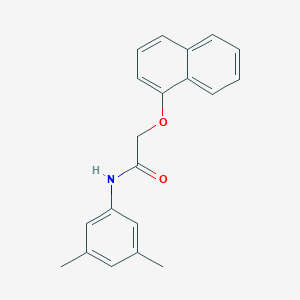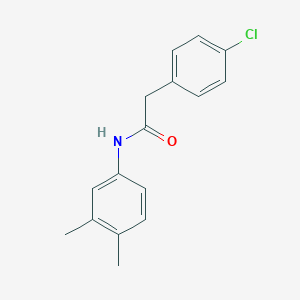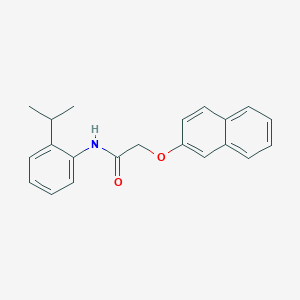
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.
Mécanisme D'action
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. By activating PPARδ, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 can increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to enhanced energy production and endurance. It can also reduce the expression of genes involved in inflammation and oxidative stress, thereby protecting against tissue damage and disease progression.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been shown to have several biochemical and physiological effects in both animal models and humans. These include increased endurance and exercise capacity, improved lipid metabolism, reduced inflammation and oxidative stress, and improved cardiac function. In addition, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been shown to enhance muscle fiber type switching, leading to increased muscle mass and strength.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has several advantages as a research tool, including its well-established mechanism of action and ability to modulate multiple pathways involved in metabolic and cardiovascular diseases. However, its use in laboratory experiments is limited by its potential toxicity and lack of specificity for PPARδ, as it can also activate other nuclear receptors such as PPARα and PPARγ. In addition, its use in human studies is currently restricted due to safety concerns and potential misuse in the athletic and bodybuilding communities.
Orientations Futures
For research include further elucidation of its effects on mitochondrial function and oxidative stress, as well as investigation of its potential as a therapeutic agent for atherosclerosis, heart failure, and other cardiovascular diseases. In addition, the development of more selective PPARδ agonists may help to overcome some of the limitations of N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 and improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 involves several steps, starting from the reaction of 2-bromo-4'-isopropylacetophenone with 2-naphthol to form the corresponding ether. This intermediate is then reacted with chloroacetyl chloride to yield the final product, which can be purified by column chromatography.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders such as obesity and diabetes. In addition, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been investigated as a potential treatment for cardiovascular diseases such as atherosclerosis and heart failure, as it can improve cardiac function and reduce oxidative stress.
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-naphthalen-2-yloxy-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-15(2)19-9-5-6-10-20(19)22-21(23)14-24-18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15H,14H2,1-2H3,(H,22,23) |
Clé InChI |
UGQPGXKVNQBUKW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



